Ylangene
Overview
Description
Preparation Methods
The synthesis of Ylangene involves several steps, typically starting with the selection of precursor materials. The synthetic routes and reaction conditions for this compound are not extensively documented in the public domain. general synthetic methods for similar compounds often involve controlled mixing of precursor materials, followed by a series of reaction steps such as hot-injection or ligand-assisted reprecipitation . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ylangene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding alcohols or ketones, while reduction may produce hydrocarbons.
Scientific Research Applications
Ylangene has diverse applications in scientific research, ranging from catalysis to material synthesis. It exhibits intriguing properties that make it invaluable in various fields, including chemistry, biology, medicine, and industry. In chemistry, this compound is used as a catalyst in organic reactions. In biology, it is studied for its potential biological activities. In medicine, it may be explored for its therapeutic properties. In industry, this compound is utilized in the synthesis of advanced materials.
Mechanism of Action
The mechanism of action of Ylangene involves its interaction with specific molecular targets and pathways. While detailed information on its mechanism of action is limited, it is known that this compound can interact with various biological molecules, potentially influencing cellular processes. The exact molecular targets and pathways involved in its effects are subjects of ongoing research .
Comparison with Similar Compounds
Ylangene can be compared with other similar compounds, such as sesquiterpenes, which share similar structural features and chemical properties. Some of the similar compounds include α-copaene, β-caryophyllene, and germacrene D. This compound is unique due to its specific molecular structure and the distinct properties it exhibits, making it valuable for specific applications in scientific research .
Biological Activity
Ylangene, a sesquiterpene found in essential oils derived from the flowers of Cananga odorata (ylang-ylang), exhibits a range of biological activities that have garnered attention in both traditional and modern medicine. This article compiles recent research findings, case studies, and relevant data tables to provide a comprehensive overview of this compound's biological properties.
Chemical Composition
This compound is one of the major components in ylang-ylang essential oil, alongside other terpenes such as β-copaene and β-cubebene. The chemical structure of this compound contributes to its diverse biological activities. Its presence in various plant extracts has been linked to antimicrobial, anti-inflammatory, and cytotoxic effects.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. A study analyzing the essential oil of C. odorata revealed that it possesses antibacterial effects against common pathogens. The essential oil showed notable activity against both gram-positive and gram-negative bacteria, with inhibition zones comparable to standard antibiotics like ampicillin .
Table 1: Antimicrobial Activity of this compound
Pathogen | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Klebsiella pneumoniae | 14 |
Cytotoxic Effects
This compound has also been evaluated for its cytotoxic properties against various cancer cell lines. In vitro studies have shown that this compound exhibits potent cytotoxicity against human cancer cell lines, including colon (HCT-116), hepatocellular (Hep G-2), and breast (MCF-7) cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth .
Table 2: Cytotoxic Activity of this compound
Anti-inflammatory Properties
Research has indicated that this compound possesses anti-inflammatory activity, which may be linked to its ability to inhibit pro-inflammatory cytokines. A study highlighted that this compound can downregulate the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation .
Case Studies
- Traditional Uses in Herbal Medicine : this compound has been utilized in traditional medicine for its therapeutic properties, particularly in treating inflammatory conditions and infections. Its incorporation into herbal formulations emphasizes its significance in alternative therapies .
- Neuroprotective Effects : Recent studies suggest that this compound may offer neuroprotective benefits, potentially aiding in the management of neurodegenerative diseases. The compound's ability to modulate neurotransmitter levels and reduce oxidative stress is under investigation .
Properties
IUPAC Name |
(1S,2R,6R,7R,8S)-1,3-dimethyl-8-propan-2-yltricyclo[4.4.0.02,7]dec-3-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-9(2)11-7-8-15(4)12-6-5-10(3)14(15)13(11)12/h5,9,11-14H,6-8H2,1-4H3/t11-,12+,13+,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXDPFLIRFYIME-QRTUWBSPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC2C3C1C2(CCC3C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@@H]2[C@@H]3[C@H]1[C@]2(CC[C@H]3C(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018185 | |
Record name | Ylangene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14912-44-8 | |
Record name | Ylangene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14912-44-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ylangene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014912448 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ylangene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401018185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | YLANGENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05V1KJO52Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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